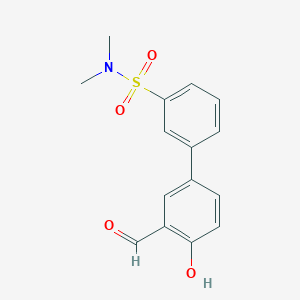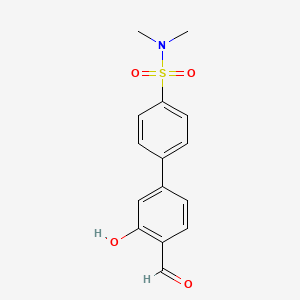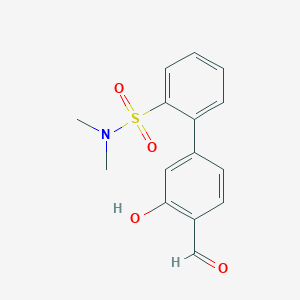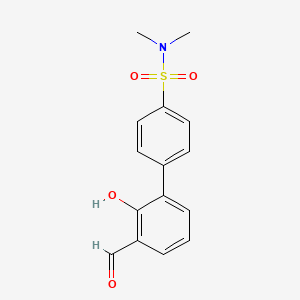
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% (4-N,N-DMSFP), is an organic compound that is used in a variety of scientific research applications. 4-N,N-DMSFP is a widely used reagent in organic synthesis and has been studied for its potential as a therapeutic agent.
Applications De Recherche Scientifique
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been studied for its potential as a therapeutic agent and is used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including antifungal agents, anti-inflammatory agents, and anti-cancer agents. It has also been used in the synthesis of drugs for treating cardiovascular diseases and metabolic disorders. In addition, 6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been used in the synthesis of compounds for the treatment of neurological disorders.
Mécanisme D'action
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is believed to act as an antioxidant and anti-inflammatory agent. Its antioxidant activity is believed to be due to its ability to scavenge reactive oxygen species and reduce oxidative stress. Its anti-inflammatory activity is believed to be due to its ability to inhibit the release of inflammatory mediators, such as cytokines and prostaglandins.
Biochemical and Physiological Effects
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been studied for its potential beneficial effects on a variety of biochemical and physiological processes. It has been shown to have anti-fungal, anti-inflammatory, and anti-cancer activities. In addition, it has been shown to have beneficial effects on the cardiovascular system, including reducing blood pressure and improving endothelial function. It has also been shown to have beneficial effects on the central nervous system, including reducing anxiety and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and its synthesis is straightforward. In addition, it is a relatively stable compound and can be stored for extended periods of time. However, there are some limitations to its use in laboratory experiments. It is a relatively low-yield reagent, and its synthesis requires special equipment and conditions. In addition, it is a relatively toxic compound and should be handled with caution.
Orientations Futures
There are a number of potential future directions for 6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%. One potential direction is to further investigate its potential as a therapeutic agent. It has already been studied for its potential as an anti-fungal, anti-inflammatory, and anti-cancer agent, but further research is needed to better understand its mechanism of action and potential therapeutic applications. Another potential direction is to further investigate its potential as a drug delivery agent. 6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been studied for its potential to enhance the uptake of drugs by cells, and further research is needed to better understand its mechanism of action and potential drug delivery applications. Finally, further research is needed to better understand its potential effects on biochemical and physiological processes. Further research is needed to better understand its potential beneficial effects on the cardiovascular system, the central nervous system, and other physiological processes.
Méthodes De Synthèse
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is synthesized through an aqueous reaction of 2-formylphenol with 4-N,N-dimethylsulfamoyl chloride in the presence of a base. The reaction is conducted in aqueous media at a pH between 8 and 9. The reaction is then followed by a catalytic hydrogenation step to yield 6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% in 95% purity.
Propriétés
IUPAC Name |
4-(3-formyl-2-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)13-8-6-11(7-9-13)14-5-3-4-12(10-17)15(14)18/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXPJVPCKLVAEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

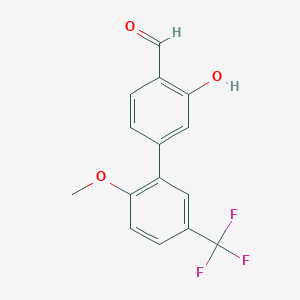
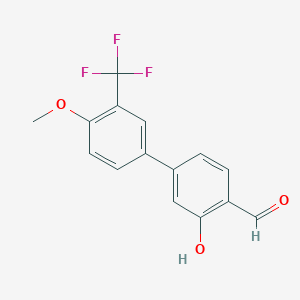
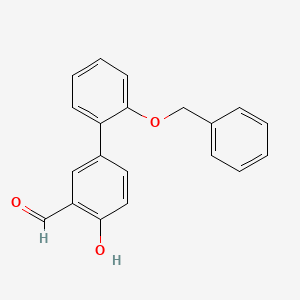
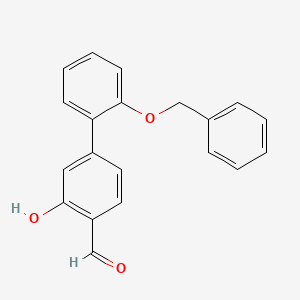
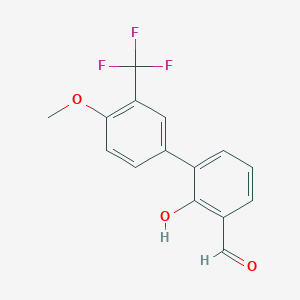
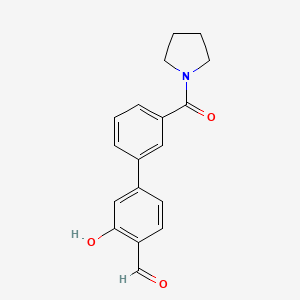
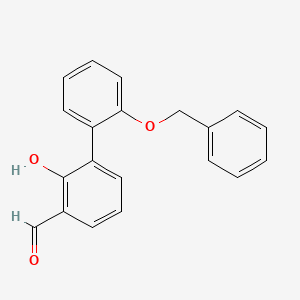
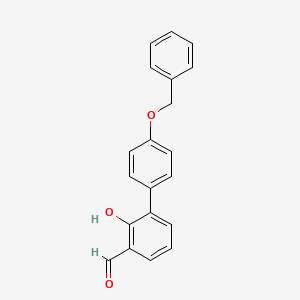
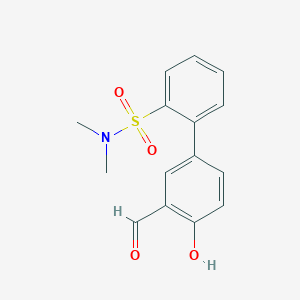
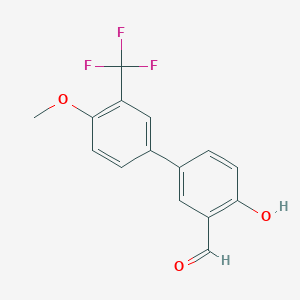
![2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379094.png)
